![molecular formula C20H11F3N2O3 B187936 2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5282-92-8](/img/structure/B187936.png)
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFPAC and has a unique structure that makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of TFPAC is not fully understood. However, it has been proposed that TFPAC acts by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
TFPAC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. TFPAC has also been shown to reduce inflammation and oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TFPAC in lab experiments is its unique structure, which allows for the study of various biological processes. However, one of the limitations of using TFPAC is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of TFPAC. One of the areas of research is the development of more efficient synthesis methods for TFPAC. Another area of research is the study of the potential use of TFPAC in the treatment of other diseases such as Parkinson's disease and diabetes. Additionally, the study of the mechanism of action of TFPAC and its interactions with various enzymes and signaling pathways is an area of interest for future research.
Métodos De Síntesis
The synthesis of TFPAC involves a multi-step process that includes the reaction of 2-trifluoromethylphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate. This reaction leads to the formation of 2-(2-trifluoromethylphenyl)-4H-chromen-4-one, which is then reacted with malononitrile and ammonium acetate to form TFPAC.
Aplicaciones Científicas De Investigación
TFPAC has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TFPAC has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
5282-92-8 |
|---|---|
Nombre del producto |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile |
Fórmula molecular |
C20H11F3N2O3 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11F3N2O3/c21-20(22,23)13-7-3-1-5-10(13)15-12(9-24)18(25)28-17-11-6-2-4-8-14(11)27-19(26)16(15)17/h1-8,15H,25H2 |
Clave InChI |
XTAZUJXPBIWIMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



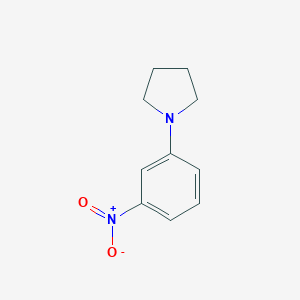
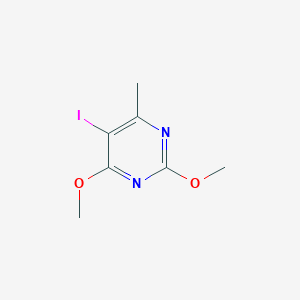
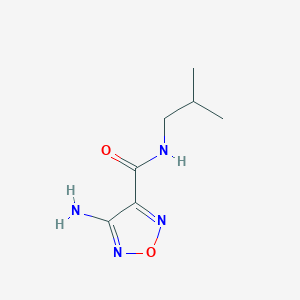
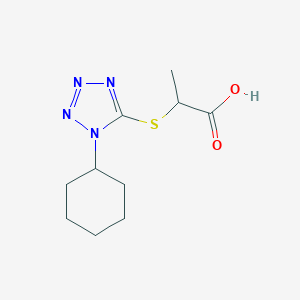


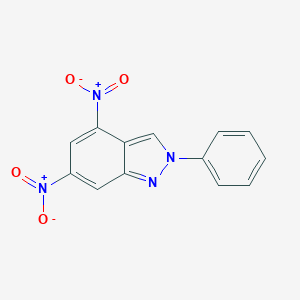
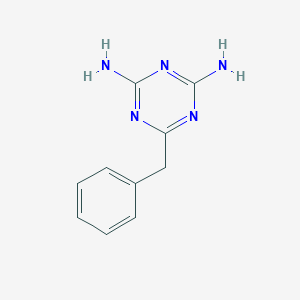
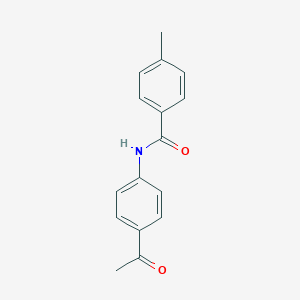
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
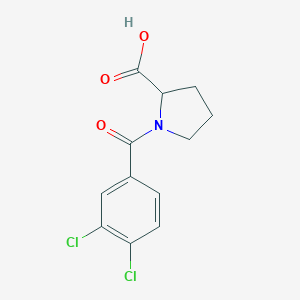
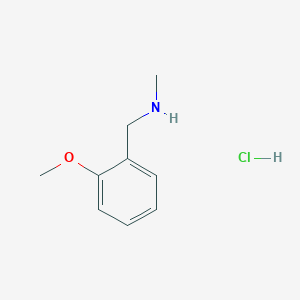
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)